5,12-dibutylquinolino[2,3-b]acridine-7,14(5H,12H)-dione
Description
5,12-Dibutylquinolino[2,3-b]acridine-7,14(5H,12H)-dione is a quinacridone derivative featuring two butyl substituents at the 5- and 12-positions of the fused acridine-quinoline core. The butyl groups likely enhance solubility compared to smaller methyl substituents while maintaining moderate charge-transport properties, positioning it as a candidate for semiconducting materials .
Properties
IUPAC Name |
5,12-dibutylquinolino[2,3-b]acridine-7,14-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O2/c1-3-5-15-29-23-13-9-7-11-19(23)27(31)21-18-26-22(17-25(21)29)28(32)20-12-8-10-14-24(20)30(26)16-6-4-2/h7-14,17-18H,3-6,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFHGRHNRNCMHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=O)C3=CC4=C(C=C31)C(=O)C5=CC=CC=C5N4CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5,12-Dibutylquinolino[2,3-b]acridine-7,14(5H,12H)-dione (CAS No. 99762-80-8) is a synthetic compound belonging to the acridine family, known for its diverse biological activities. This article explores its biological activity, focusing on its cytotoxic effects against various cancer cell lines and potential mechanisms of action.
- Molecular Formula: C28H28N2O2
- Molecular Weight: 424.53 g/mol
- CAS Number: 99762-80-8
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anticancer properties. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.
Cytotoxicity Studies
Recent studies have demonstrated the compound's effectiveness in inhibiting the growth of different cancer cell lines. The following table summarizes the IC50 values obtained from various studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical) | 15.4 | |
| MGC-803 (Gastric) | 34.99 | |
| T24 (Bladder) | 11.25 | |
| NCI-H460 (Lung) | 30.45 |
These values indicate that this compound has a potent inhibitory effect on tumor cell proliferation.
Apoptosis Induction
The compound has been shown to induce apoptosis in cancer cells. In studies involving MGC-803 and T24 cell lines, it was observed that treatment with this compound led to an increase in early apoptotic cells compared to controls. For instance:
- MGC-803 Apoptosis Rate: Increased from 0.586% in control to approximately 14.25% at IC50 concentration.
- T24 Apoptosis Rate: Increased from control levels to about 12.377% at IC50 concentration.
These findings suggest that the compound may trigger apoptotic pathways as a mechanism for its cytotoxic effects.
Cell Cycle Arrest
In addition to inducing apoptosis, the compound also affects the cell cycle progression of cancer cells:
- G2 Phase Arrest: Significant accumulation of cells in the G2 phase was noted after treatment with concentrations around IC50.
- S Phase Arrest: In T24 cells, an increase in S-phase population was observed, indicating that the compound may interfere with DNA synthesis.
Case Studies and Experimental Findings
Several experimental studies have highlighted the biological activity of this compound:
-
Study on HeLa Cells:
- The study reported an IC50 value of 15.4 µM for HeLa cells.
- Mechanistic investigations revealed that the compound activates caspase pathways leading to apoptosis.
-
Study on MGC-803 Cells:
- This study found an IC50 value of 34.99 µM.
- Flow cytometry analyses indicated significant alterations in cell cycle distribution favoring G2/M arrest.
-
Study on T24 Cells:
- An IC50 value of 11.25 µM was recorded.
- The study demonstrated that treatment with the compound resulted in increased levels of pro-apoptotic markers.
Comparison with Similar Compounds
Structural and Substituent Analysis
The substituents and alkyl chain lengths significantly influence the physicochemical and electronic properties of quinacridone derivatives. Key analogs include:
Key Observations :
- Alkyl Chain Impact: Longer chains (e.g., C16) improve solubility in non-polar solvents but may hinder crystallinity and charge mobility in polymers . Shorter chains (e.g., C1 in PR122) enhance thermal stability but reduce solubility .
- Substituent Position : Methyl groups at 2,9-positions (PR122) optimize packing efficiency for pigment applications, while alkylation at 5,12-positions (dibutyl, dioctyl) modifies electronic properties for semiconductors .
Thermal and Solubility Properties
- PR122 : Melting point 440°C,耐温性 300°C,耐光性 8级. Ideal for high-temperature applications like automotive coatings .
- Dioctyl/Dibutyl Derivatives : Expected to have lower melting points than PR122 due to alkyl chain flexibility. Dioctyl derivatives form crystalline adducts (e.g., mp 260–262°C for dichloro-substituted analogs) .
- Solubility Trends : Branched alkyl chains (e.g., 2-decyltetradecyl) enhance solubility in polymers compared to linear chains (e.g., C16) . Dibutyl may offer moderate solubility in chlorinated solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
